4-(Naphthalen-1-yl)pyridine
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Overview
Description
4-(Naphthalen-1-yl)pyridine is an organic compound with the molecular formula C15H11N. It consists of a pyridine ring substituted at the 4-position with a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)pyridine typically involves the Suzuki cross-coupling reaction. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde to form an intermediate, which is then subjected to Suzuki coupling with a pyridine-containing dibromo compound . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-(Naphthalen-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)pyridine depends on its application. In organic electronics, its effectiveness is attributed to its ability to participate in π-π stacking interactions, which enhance charge transport properties . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
4-Phenylpyridine: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-(2-Naphthyl)pyridine: Similar structure but with the naphthalene moiety attached at the 2-position.
Uniqueness: 4-(Naphthalen-1-yl)pyridine is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This positioning allows for distinct π-π stacking interactions and makes it particularly suitable for applications in organic electronics .
Properties
IUPAC Name |
4-naphthalen-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUWLNOJQAZUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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